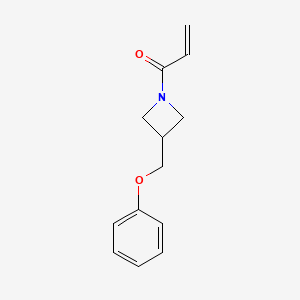
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one, also known as PMAPO, is an organic compound that has been studied for its potential applications in scientific research. PMAPO is a highly reactive molecule that has been shown to have unique properties that make it a useful tool for studying various biological processes. In
科学的研究の応用
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been studied for its potential applications in various scientific research fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to have potential applications in the field of materials science, specifically in the development of new polymers and coatings.
作用機序
The mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is not fully understood, but it is believed to involve the formation of reactive oxygen species. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to undergo oxidation in the presence of oxygen, resulting in the formation of a highly reactive intermediate. This intermediate is believed to react with cellular components, leading to changes in cellular function and ultimately cell death.
生化学的および生理学的効果
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is its high reactivity, which makes it a useful tool for studying various biological processes. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is readily available and relatively easy to synthesize, making it a cost-effective compound for scientific research. However, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is highly reactive and can be difficult to handle, requiring specialized equipment and precautions. Additionally, the mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is not fully understood, which may limit its potential applications in certain research fields.
将来の方向性
There are many potential future directions for research involving 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one. One area of research could focus on further elucidating the mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one, which could lead to the development of more targeted therapies for various diseases. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one could be further studied for its potential applications in the field of materials science, specifically in the development of new polymers and coatings. Finally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one could be studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells, which could lead to the development of new imaging techniques for studying cellular function.
合成法
The synthesis of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one involves the reaction of 3-phenoxymethylazetidine with propenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one. This reaction has been optimized for high yield and purity, making 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one a readily available compound for scientific research.
特性
IUPAC Name |
1-[3-(phenoxymethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-8-11(9-14)10-16-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOOEAZSVREEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
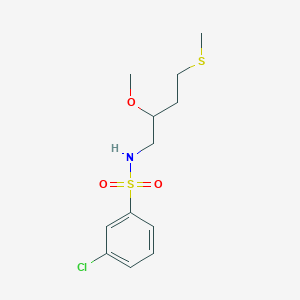
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)
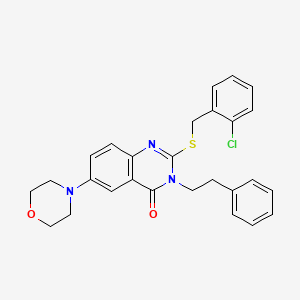
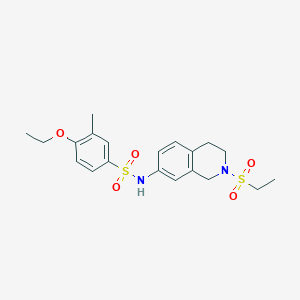
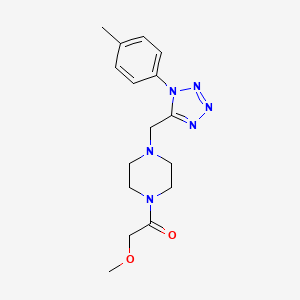
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)
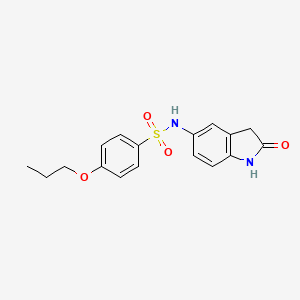
![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)